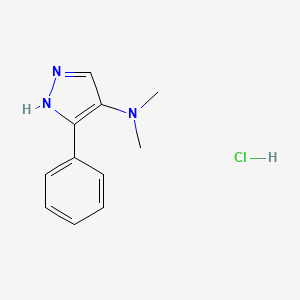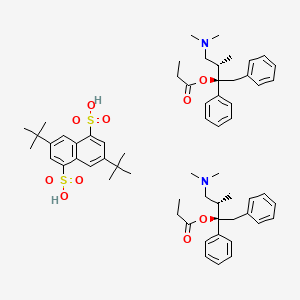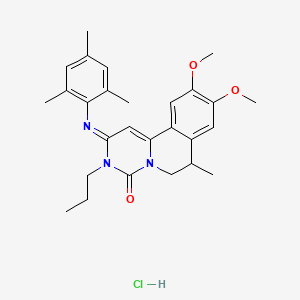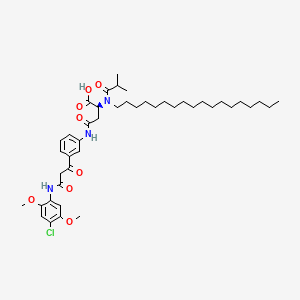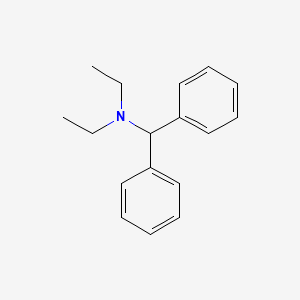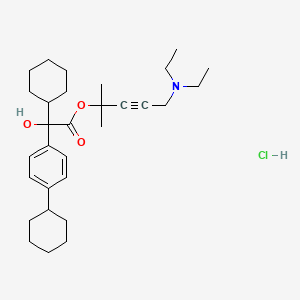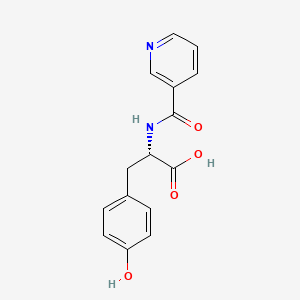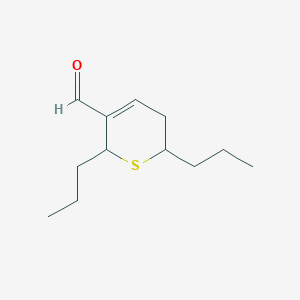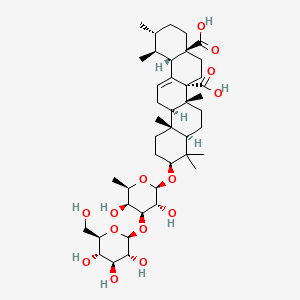
Quinovic acid glycoside 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinovic acid glycoside 2 is a naturally occurring compound found in various plant species, particularly in the Rubiaceae family. It is a triterpenoid saponin known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinovic acid glycoside 2 can be isolated from the aerial parts of plants such as Mussaenda pilosissima Valeton. The extraction process involves several steps, including solvent extraction, column chromatography, and thin-layer chromatography . The specific synthetic routes and reaction conditions for this compound are typically optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using chromatographic techniques . The final product is obtained after thorough quality control and standardization.
Chemical Reactions Analysis
Types of Reactions: Quinovic acid glycoside 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinovic acid derivatives with altered functional groups, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Quinovic acid glycoside 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study triterpenoid saponins and their chemical properties.
Biology: Researchers investigate its role in cellular processes and its potential as a bioactive compound.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of quinovic acid glycoside 2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, inhibiting oxidative stress, and inducing apoptosis in cancer cells . The compound’s ability to down-regulate specific receptors and reduce the migration of inflammatory cells contributes to its therapeutic potential.
Comparison with Similar Compounds
Quinovic acid glycoside 2 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other quinovic acid glycosides, such as quinovic acid 28-O-β-D-glucopyranosyl ester and 3-O-α-L-rhamnopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester . These compounds share similar triterpenoid structures but differ in their glycosidic linkages and biological activities.
Conclusion
This compound is a compound of significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in various fields of research.
Properties
CAS No. |
115569-78-3 |
|---|---|
Molecular Formula |
C42H66O14 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-35-32(48)33(28(44)21(3)53-35)56-34-31(47)30(46)29(45)23(18-43)54-34/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1 |
InChI Key |
BZXXSUZFEIFGEX-LCSOEGAZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


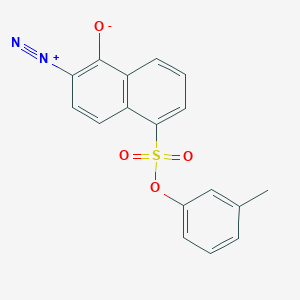
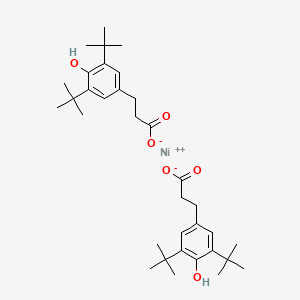

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
